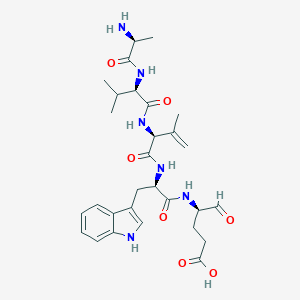
5-nitro-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a triazole ring and a nitro group. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-nitro-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been found to have antimicrobial and anticancer properties. It is believed that the nitro group in the compound is responsible for its activity. The nitro group undergoes reduction in vivo to form reactive intermediates that can damage DNA and other cellular components.
Effets Biochimiques Et Physiologiques
5-nitro-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been found to have anti-inflammatory properties. However, the compound has also been found to be toxic to some cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-nitro-1H-1,2,3-triazole-4-carboxamide is its versatility in the synthesis of new drugs. It can be easily modified to produce compounds with different properties. However, the compound has limitations in lab experiments due to its toxicity at high concentrations. Care must be taken when handling and using the compound.
Orientations Futures
There are several future directions for the research and development of 5-nitro-1H-1,2,3-triazole-4-carboxamide. One direction is the synthesis of new analogs with improved properties, such as increased potency and reduced toxicity. Another direction is the study of the compound's mechanism of action to better understand its activity. Additionally, the compound could be further explored for its potential in the treatment of other diseases beyond cancer and infectious diseases.
Conclusion:
In conclusion, 5-nitro-1H-1,2,3-triazole-4-carboxamide is a versatile compound with various applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to the discovery of new drugs and treatments for various diseases.
Méthodes De Synthèse
The synthesis of 5-nitro-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 5-nitro-1H-1,2,3-triazole with cyanogen bromide in the presence of an amine base. Another method involves the reaction of 5-nitro-1H-1,2,3-triazole with chloroformate in the presence of an amine base. Both methods have been found to be effective in producing high yields of 5-nitro-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
5-nitro-1H-1,2,3-triazole-4-carboxamide has been found to have various applications in scientific research. It has been used as a building block for the synthesis of new drugs, particularly in the treatment of cancer and infectious diseases. It has also been used as a precursor for the synthesis of other heterocyclic compounds.
Propriétés
IUPAC Name |
5-nitro-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3/c4-2(9)1-3(8(10)11)6-7-5-1/h(H2,4,9)(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZUOZKSZQYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2H-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














